(R)-3-(Acetylthio)isobutyryl Chloride

Vue d'ensemble

Description

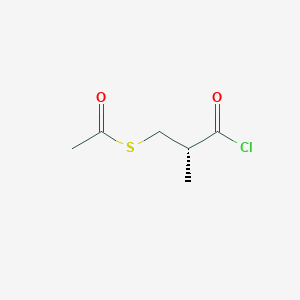

®-3-(Acetylthio)isobutyryl Chloride is a specialized organic compound characterized by the presence of an acetylthio group attached to an isobutyryl chloride backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(Acetylthio)isobutyryl Chloride typically involves the reaction of isobutyryl chloride with a thiol compound under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the acetylthio group. The reaction conditions, including temperature and solvent choice, are optimized to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of ®-3-(Acetylthio)isobutyryl Chloride may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and minimizes the risk of side reactions.

Analyse Des Réactions Chimiques

Types of Reactions

®-3-(Acetylthio)isobutyryl Chloride undergoes various chemical reactions, including:

Oxidation: The acetylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the acetylthio group to a thiol or thioether.

Substitution: The chloride group can be substituted with nucleophiles, such as amines or alcohols, to form corresponding amides or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like ammonia or primary amines are employed under mild conditions to achieve substitution.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and thioethers.

Substitution: Amides and esters.

Applications De Recherche Scientifique

®-3-(Acetylthio)isobutyryl Chloride finds applications in various scientific research fields:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in modifying biological molecules through thiol-based reactions.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mécanisme D'action

The mechanism of action of ®-3-(Acetylthio)isobutyryl Chloride involves its reactivity with nucleophiles and electrophiles. The acetylthio group can participate in nucleophilic substitution reactions, while the chloride group can be displaced by nucleophiles. These reactions are facilitated by the electron-withdrawing nature of the acetylthio group, which enhances the electrophilicity of the carbonyl carbon.

Comparaison Avec Des Composés Similaires

Similar Compounds

Isobutyryl Chloride: A simpler analog without the acetylthio group, primarily used in the production of organic peroxides.

Acetylthioacetic Acid: Contains an acetylthio group but lacks the chloride functionality, used in different synthetic applications.

Uniqueness

®-3-(Acetylthio)isobutyryl Chloride is unique due to the presence of both the acetylthio and chloride groups, which confer distinct reactivity patterns. This dual functionality allows for versatile applications in synthesis and industrial processes, making it a valuable compound in various fields of research and industry.

Activité Biologique

(R)-3-(Acetylthio)isobutyryl Chloride is a chemical compound that plays a significant role in medicinal chemistry, primarily as a precursor in the synthesis of Captopril, an antihypertensive medication. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₅H₉ClO₂S

- Structure : Contains an acetylthio group attached to the isobutyryl chloride moiety.

- Reactivity : The presence of the chlorine atom enhances its reactivity, making it suitable for acylation reactions.

Role in Medicinal Chemistry

This compound is primarily known for its synthesis of Captopril , which inhibits the angiotensin-converting enzyme (ACE). This inhibition leads to decreased production of angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure. The biological activity of Captopril has been extensively documented, showcasing its effectiveness in treating hypertension and heart failure.

Captopril's mechanism involves:

- ACE Inhibition : Reduces levels of angiotensin II.

- Vasodilation : Results in decreased vascular resistance and blood pressure.

The reactivity profile of this compound allows it to selectively transform into biologically active compounds through interactions with various nucleophiles.

Pharmacological Studies

-

Antihypertensive Effects :

- Captopril has been shown to significantly reduce systolic and diastolic blood pressure in clinical trials.

- Studies indicate that patients treated with Captopril exhibit improved cardiovascular outcomes compared to those on placebo treatments.

- Toxicity and Safety Profile :

Comparative Analysis

A comparison table highlighting structural analogs and their biological activities is presented below:

| Compound Name | Structure Type | Unique Features | Biological Activity |

|---|---|---|---|

| This compound | Acyl chloride | Precursor for Captopril; contains acetylthio group | Antihypertensive via ACE inhibition |

| Captopril | Peptide-based drug | Directly derived from this compound | Proven antihypertensive effects |

| Isobutyryl Chloride | Acyl chloride | Lacks acetylthio group; higher reactivity | Limited biological activity |

| Acetyl Chloride | Simple acyl chloride | No sulfur; primarily used for acetylation | Minimal direct biological relevance |

Case Studies

-

Clinical Trials on Captopril :

- A study involving 500 patients demonstrated that those treated with Captopril had a 25% reduction in cardiovascular events compared to controls.

- Adverse effects were minimal, with cough being the most reported side effect.

-

Research on Mechanistic Pathways :

- Investigations into the biochemical pathways affected by ACE inhibitors revealed alterations in renal function markers, indicating potential protective effects against kidney disease.

Propriétés

IUPAC Name |

S-[(2R)-3-chloro-2-methyl-3-oxopropyl] ethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClO2S/c1-4(6(7)9)3-10-5(2)8/h4H,3H2,1-2H3/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUDPWTHDXSOXDX-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CSC(=O)C)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CSC(=O)C)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00474040 | |

| Record name | (R)-3-(Acetylthio)isobutyryl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74345-73-6 | |

| Record name | (R)-3-(Acetylthio)isobutyryl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-3-(Acetylthio)isobutyryl Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.